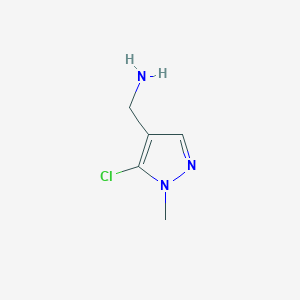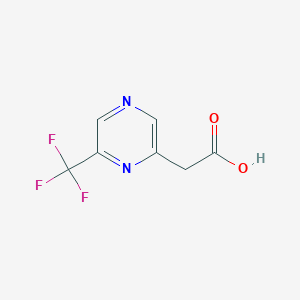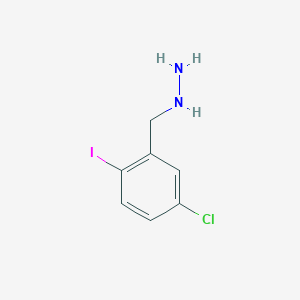
(5-Chloro-2-iodobenzyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-2-iodobenzyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a benzyl group substituted with chlorine and iodine atoms at the 5 and 2 positions, respectively, and a hydrazine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-iodobenzyl)hydrazine typically involves the reaction of 5-chloro-2-iodobenzyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
5-Chloro-2-iodobenzyl chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloro-2-iodobenzyl)hydrazine can undergo various chemical reactions, including:
Nucleophilic substitution: The hydrazine group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Substituted hydrazine derivatives.
Oxidation: Azides or other oxidized products.
Reduction: Reduced hydrazine derivatives.
Aplicaciones Científicas De Investigación
(5-Chloro-2-iodobenzyl)hydrazine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and potential drug candidates.
Biological Studies: The compound can be used to study enzyme inhibition and other biochemical processes.
Materials Science: It is employed in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (5-Chloro-2-iodobenzyl)hydrazine involves its interaction with biological molecules, particularly enzymes. The hydrazine group can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
(5-Chloro-2-iodobenzyl)amine: Similar structure but with an amine group instead of a hydrazine group.
(5-Chloro-2-iodobenzyl)hydrazone: A derivative formed by the reaction of (5-Chloro-2-iodobenzyl)hydrazine with aldehydes or ketones.
Uniqueness
This compound is unique due to the presence of both chlorine and iodine substituents on the benzyl ring, which can influence its reactivity and interactions with other molecules. The hydrazine group also provides distinct chemical properties compared to similar compounds with different functional groups.
Propiedades
Fórmula molecular |
C7H8ClIN2 |
|---|---|
Peso molecular |
282.51 g/mol |
Nombre IUPAC |
(5-chloro-2-iodophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8ClIN2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-3,11H,4,10H2 |
Clave InChI |
OJJOFKRDFUWNLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)CNN)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


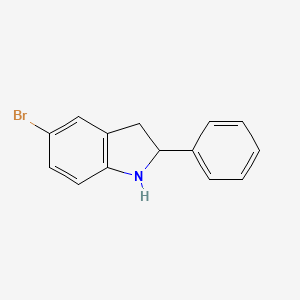

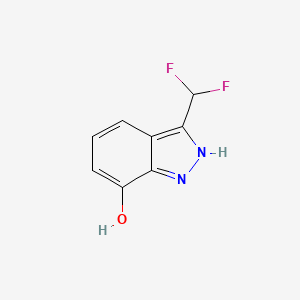
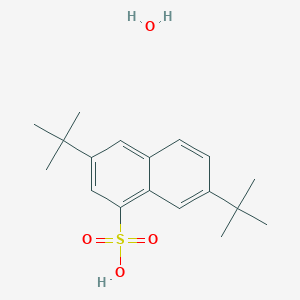
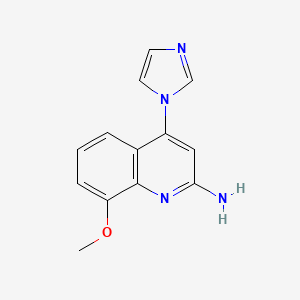
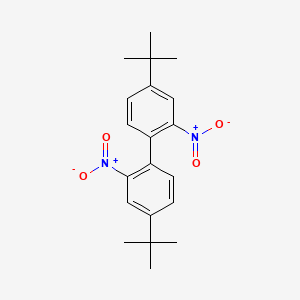
![7-Methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12970322.png)


